molecular formula C9H13N3O2 B14223931 N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea CAS No. 756481-58-0

N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea

Cat. No.: B14223931
CAS No.: 756481-58-0
M. Wt: 195.22 g/mol
InChI Key: WEUGZFBHOBZVMX-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position of the pyridine ring, and a methylurea moiety attached to the nitrogen atom at the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea typically involves the reaction of 4-methoxy-2-methylpyridine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and other reagents in solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-methylpyridin-3-yl)-N-ethylurea: Similar structure with an ethyl group instead of a methyl group.

    N-(4-Methoxy-2-methylpyridin-3-yl)-N-phenylurea: Similar structure with a phenyl group instead of a methyl group.

    N-(4-Methoxy-2-methylpyridin-3-yl)-N-isopropylurea: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

N-(4-Methoxy-2-methylpyridin-3-yl)-N-methylurea is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

CAS No.

756481-58-0

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(4-methoxy-2-methylpyridin-3-yl)-1-methylurea

InChI

InChI=1S/C9H13N3O2/c1-6-8(12(2)9(10)13)7(14-3)4-5-11-6/h4-5H,1-3H3,(H2,10,13)

InChI Key

WEUGZFBHOBZVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N(C)C(=O)N)OC

Origin of Product

United States

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